molecular formula C11H10N2 B2363932 2-(1-Methyl-1H-indol-7-yl)acetonitrile CAS No. 84548-95-8

2-(1-Methyl-1H-indol-7-yl)acetonitrile

Cat. No.: B2363932
CAS No.: 84548-95-8
M. Wt: 170.215
InChI Key: RDPOKJNELSFVJV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-7-yl)acetonitrile is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-(1-Methyl-1H-indol-7-yl)acetonitrile, often involves the reaction of substituted anilines with various reagents. One common method is the reaction of 2,6-dimethylformanilide with potassium ethoxide . Another approach involves the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions .

Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-indol-7-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Comparison with Similar Compounds

Uniqueness: 2-(1-Methyl-1H-indol-7-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(1-methylindol-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-13-8-6-10-4-2-3-9(5-7-12)11(10)13/h2-4,6,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPOKJNELSFVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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